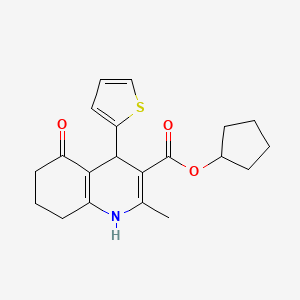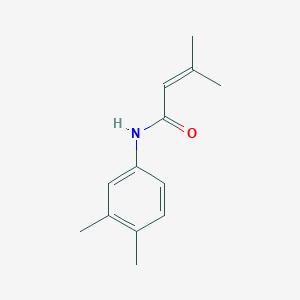![molecular formula C16H24N2O2 B5216104 4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been used in scientific research for various purposes. It is commonly referred to as DT-5461 or DT-5461A and belongs to the class of tricyclic antidepressants.
作用機序
DT-5461 works by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in the regulation of mood, sleep, and anxiety. By increasing the levels of these neurotransmitters in the brain, DT-5461 is believed to improve mood and reduce anxiety. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects
DT-5461 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and anxiety, and the improvement of cognitive function. It has also been found to have some side effects, including dry mouth, constipation, and dizziness.
実験室実験の利点と制限
DT-5461 has several advantages for lab experiments, including its ability to modulate neurotransmitter levels in the brain, its well-characterized mechanism of action, and its availability as a research tool. However, it also has some limitations, including its potential for side effects and its limited selectivity for specific receptors in the brain.
将来の方向性
There are several future directions for research on DT-5461, including the development of more selective compounds that target specific receptors in the brain, the investigation of its potential as a treatment for other mood disorders such as bipolar disorder, and the exploration of its potential as a cognitive enhancer. Additionally, further research is needed to fully understand the mechanism of action of DT-5461 and its potential for side effects.
Conclusion
In conclusion, DT-5461 is a chemical compound that has been used in scientific research for various purposes. It has been found to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. DT-5461 has several advantages for lab experiments, including its ability to modulate neurotransmitter levels in the brain, its well-characterized mechanism of action, and its availability as a research tool. However, it also has some limitations, including its potential for side effects and its limited selectivity for specific receptors in the brain. There are several future directions for research on DT-5461, including the development of more selective compounds, investigation of its potential as a treatment for other mood disorders, and exploration of its potential as a cognitive enhancer.
合成法
DT-5461 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(diethylamino)benzoic acid, which is further reacted with cyclohexanone to form 4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The final product is obtained after purification and isolation.
科学的研究の応用
DT-5461 has been used in various scientific research applications, including as a tool to study the role of neurotransmitters in the brain. It has been found to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. This effect has been used to study the role of these neurotransmitters in mood disorders such as depression.
特性
IUPAC Name |
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-17(4-2)8-5-9-18-15(19)13-11-6-7-12(10-11)14(13)16(18)20/h6-7,11-14H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBUVBHHPPIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)


![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)